molecular formula C13H10N2O B15231811 5-Methyl-6-phenoxynicotinonitrile

5-Methyl-6-phenoxynicotinonitrile

Cat. No.: B15231811
M. Wt: 210.23 g/mol
InChI Key: SHSBUYKHMYDFAA-UHFFFAOYSA-N
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Description

5-Methyl-6-phenoxynicotinonitrile: is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile, characterized by the presence of a methyl group at the 5-position and a phenoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenoxynicotinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinonitrile under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-phenoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Methyl-6-phenoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Methyl-6-phenoxy-3-pyridinecarbonitrile
  • 5-Methyl-6-thioxo-5,6,11,12-tetrahydrodibenzo[b,f]azocin-12-one

Comparison: Compared to similar compounds, 5-Methyl-6-phenoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-methyl-6-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3

InChI Key

SHSBUYKHMYDFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=CC=CC=C2)C#N

Origin of Product

United States

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